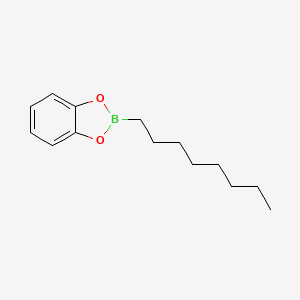
2-Octyl-2H-1,3,2-benzodioxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyl-2H-1,3,2-benzodioxaborole is an organic compound with the molecular formula C14H21BO2 It is part of the benzodioxaborole family, which is characterized by a boron atom integrated into a dioxaborole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2H-1,3,2-benzodioxaborole typically involves the reaction of catechol with boronic acids or boronates under specific conditions. One common method includes the use of 2-octylboronic acid and catechol in the presence of a dehydrating agent to facilitate the formation of the benzodioxaborole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyl-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions where the octyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzodioxaborole derivatives .
Applications De Recherche Scientifique
2-Octyl-2H-1,3,2-benzodioxaborole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its use in medicinal chemistry, including its potential as an antimicrobial agent.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Octyl-2H-1,3,2-benzodioxaborole involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with various biomolecules, influencing their activity and function. This property is particularly useful in medicinal chemistry, where it can inhibit enzymes or disrupt biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3,2-benzodioxaborole: Similar in structure but contains a bromine atom instead of an octyl group.
Bis(catecholato)diboron: Another benzodioxaborole derivative with different substituents.
2H-1,3,2-benzodioxaborole: The parent compound without any substituents.
Uniqueness
Its structure allows for unique interactions in chemical and biological systems, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
98875-37-7 |
|---|---|
Formule moléculaire |
C14H21BO2 |
Poids moléculaire |
232.13 g/mol |
Nom IUPAC |
2-octyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H21BO2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11H,2-6,9,12H2,1H3 |
Clé InChI |
DTEWYFLNXKZSHA-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)

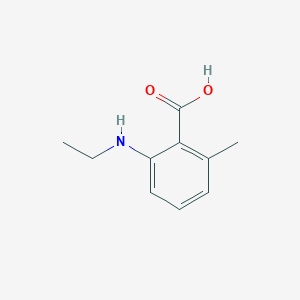



![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)
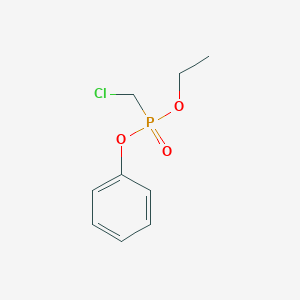
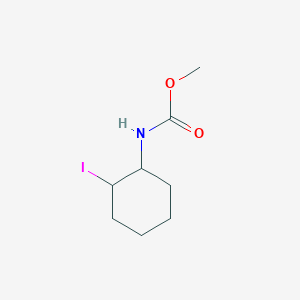
![1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B14346785.png)
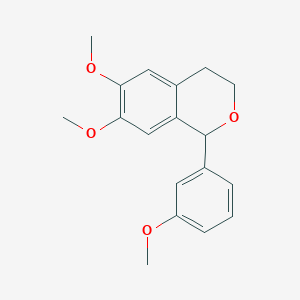
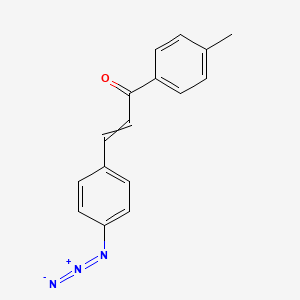
![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)
